

A Comprehensive Technical Guide to 5-Isopropynicotinic Acid

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Compound of Interest

Compound Name: 5-Isopropynicotinic acid

Cat. No.: B1612932

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This guide provides an in-depth technical overview of **5-Isopropynicotinic acid**, a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, propose a robust synthetic route with detailed protocols, outline methods for its analytical characterization, and discuss its potential applications as a versatile chemical building block.

Core Molecular Profile

5-Isopropynicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring an isopropyl group at the 5-position of the pyridine ring. This substitution significantly alters the molecule's lipophilicity and steric profile compared to the parent compound, making it a valuable intermediate for creating novel chemical entities with potentially unique pharmacological properties. Understanding its core attributes is the first step in leveraging its potential.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for **5-Isopropynicotinic acid** is presented below. These data are critical for experimental design, from predicting solubility to interpreting analytical results.

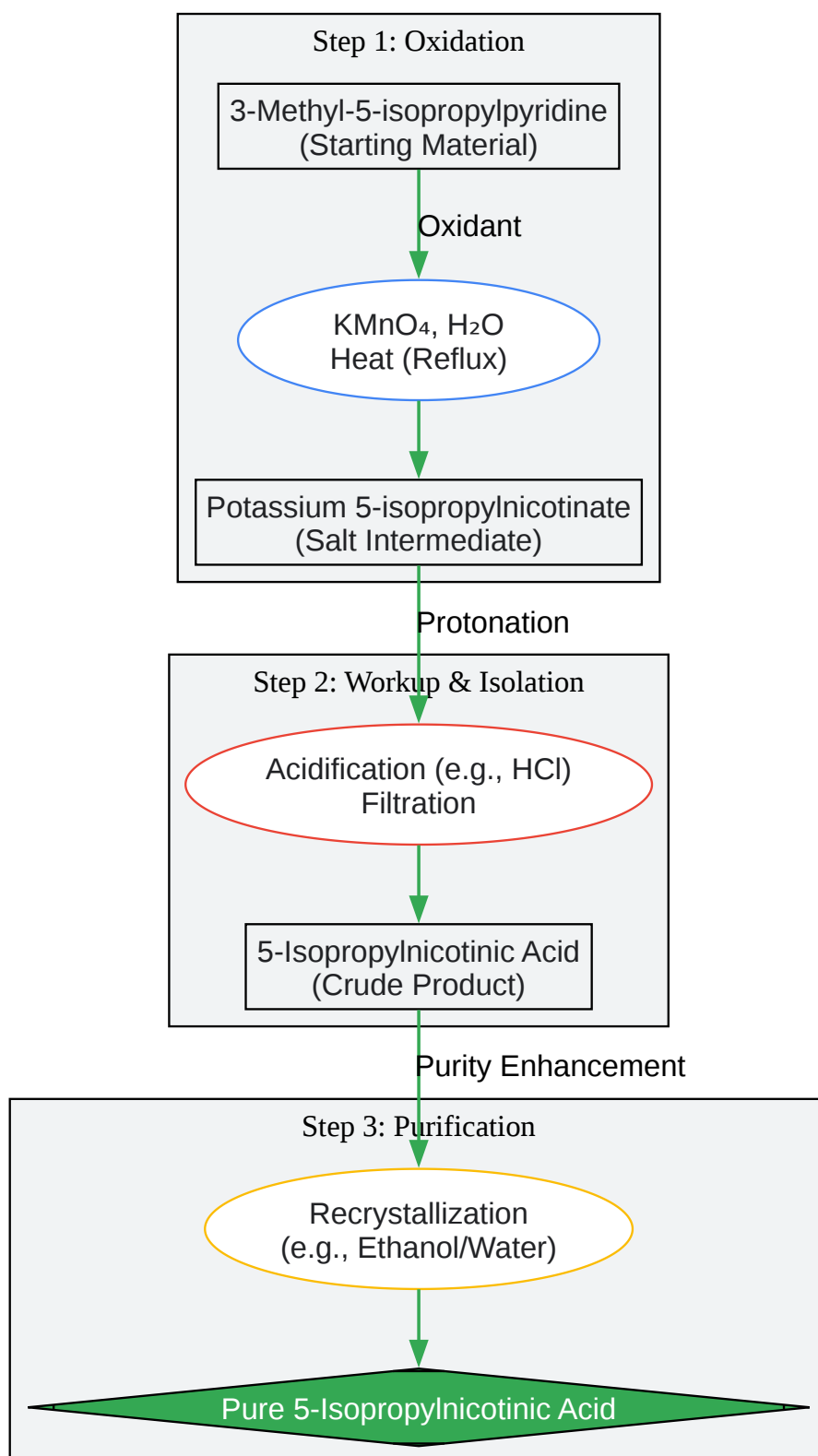
Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1][2]
CAS Number	73591-69-2	[1][3]
IUPAC Name	5-propan-2-ylpyridine-3-carboxylic acid	[3]
SMILES	<chem>CC(C)C1=CC(=CN=C1)C(=O)O</chem>	[3]
Topological Polar Surface Area (TPSA)	50.19 Å ²	[1]
LogP (Computed)	1.9032	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	2	[1]

Synthesis and Purification

While specific literature on the synthesis of **5-Isopropylnicotinic acid** is not abundant, a reliable pathway can be designed based on well-established reactions for analogous nicotinic acid derivatives. The most common and robust method involves the oxidation of an alkyl group on the pyridine ring.

Proposed Synthetic Pathway: Oxidation

The proposed synthesis involves the strong oxidation of a suitable precursor, such as 3-ethyl-5-isopropylpyridine or 3-methyl-5-isopropylpyridine, to form the carboxylic acid. Potassium permanganate (KMnO₄) is an ideal oxidant for this transformation due to its efficacy and cost-effectiveness.[4][5]



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Caption: Proposed workflow for the synthesis of **5-Isopropylnicotinic acid**.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety protocols.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material (e.g., 3-methyl-5-isopropylpyridine, 1.0 eq) in water.
- **Oxidation:** Heat the mixture to 80-90°C. Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over several hours. The deep purple color of the permanganate will dissipate as it is consumed.
 - **Expertise & Experience:** The portion-wise addition of KMnO₄ is crucial to control the exotherm of the reaction. The reaction progress can be monitored by the disappearance of the purple color and confirmed by thin-layer chromatography (TLC) of the starting material.
- **Reaction Completion:** Maintain the reaction at reflux for 16-20 hours or until the starting material is consumed.^[5] The reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂).
- **Workup:** Cool the mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.
- **Isolation:** Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The product will precipitate as a white solid.
- **Purification:** Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **5-Isopropylnicotinic acid**.
 - **Trustworthiness:** The purity of the final product must be validated. A sharp melting point and a clean HPLC chromatogram are indicators of high purity. The structure should be unequivocally confirmed by NMR and MS analysis.

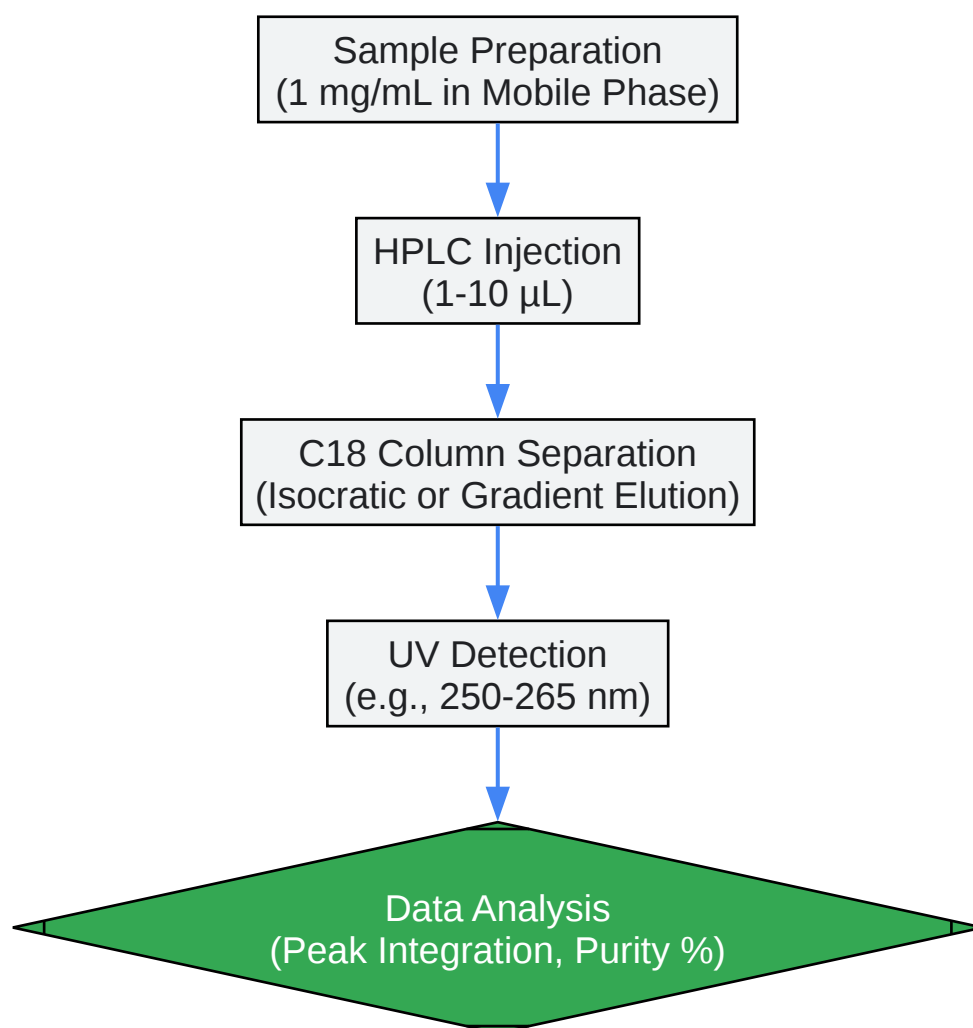
Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reversed-phase method is typically suitable for nicotinic acid derivatives.

[6][7][8]



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Caption: General workflow for HPLC purity analysis.

Table 2: Representative HPLC Method Parameters

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Provides excellent separation for small aromatic acids.
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.0)	A common mobile phase for reversed-phase chromatography of polar analytes. ^[6]
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Detection	UV at 260 nm	The pyridine ring provides strong UV absorbance for sensitive detection.
Column Temp.	30°C	Ensures reproducible retention times.

Structural Elucidation by Spectroscopy

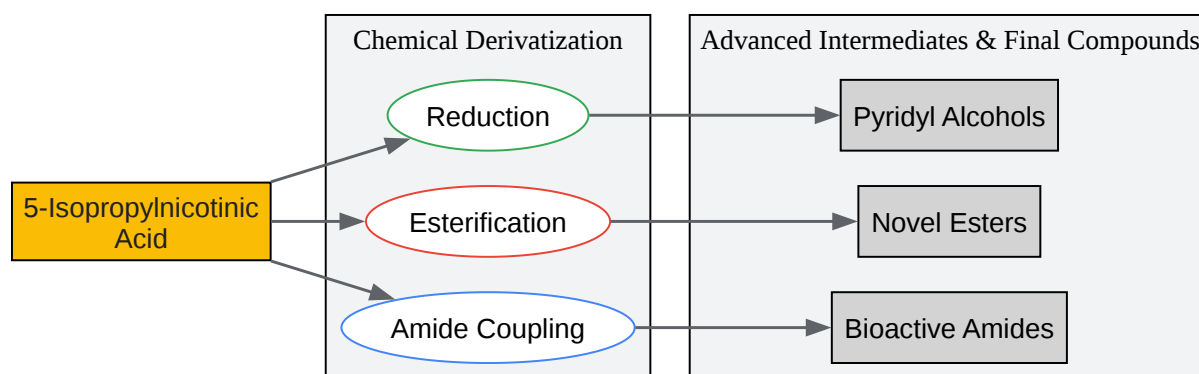
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the proton environment. For **5-Isopropynicotinic acid**, one would expect to see:
 - Signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring.
 - A septet in the aliphatic region (δ 3.0-3.5 ppm) for the methine (-CH) proton of the isopropyl group.
 - A doublet in the aliphatic region (δ 1.2-1.5 ppm) for the two equivalent methyl (-CH₃) groups.
 - A broad singlet at high delta (δ > 10 ppm) for the carboxylic acid proton.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 166.2. High-

resolution mass spectrometry can be used to confirm the elemental composition. For bioanalytical applications, a more sensitive LC-MS/MS method can be developed.[9]

Applications and Research Context

The primary value of **5-Isopropylnicotinic acid** lies in its role as a versatile building block for the synthesis of more complex molecules in drug discovery programs.

- **Scaffold for Medicinal Chemistry:** The nicotinic acid core is a well-known pharmacophore. The addition of the isopropyl group provides a lipophilic handle that can be used to probe interactions within the binding pockets of target proteins.
- **Intermediate for Heterocycle Synthesis:** The carboxylic acid functionality can be readily converted to amides, esters, or other functional groups, serving as a key step in the synthesis of complex heterocyclic systems like those found in novel kinase inhibitors or GPCR modulators.[10]



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Caption: Role as a versatile synthetic intermediate.

Conclusion

5-Isopropylnicotinic acid, with a molecular weight of 165.19 g/mol, is more than a simple chemical statistic.[1] It represents a valuable and strategically designed building block for

chemical synthesis and drug discovery. Its preparation via the oxidation of an alkylpyridine precursor is a robust and scalable method. Proper analytical characterization using HPLC and spectroscopic methods is essential to ensure the quality required for advanced research applications. For scientists and researchers, **5-Isopropylnicotinic acid** offers a strategic entry point for developing novel compounds with tailored physicochemical and pharmacological profiles.

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